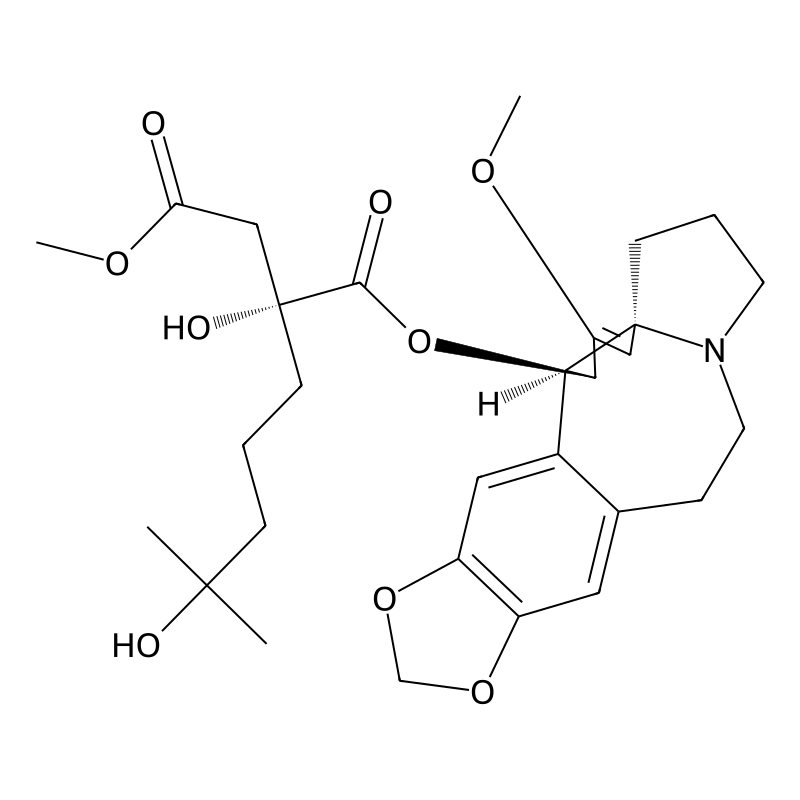Homoharringtonine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Disrupting Cell Division
One of HHT's primary mechanisms of action is its interference with microtubule assembly. Microtubules are essential components of the cellular skeleton and play a crucial role in cell division. HHT binds to tubulin, the building block of microtubules, preventing their proper formation and halting mitosis (cell division). This disrupts the uncontrolled proliferation of cancer cells.
[^1]: Discovery of Novel Natural Products with Therapeutic Potential (Figure 4—6B), and several synthetic analogs have been described. )
Inducing Cell Death
HHT can also trigger apoptosis, a form of programmed cell death, in cancer cells. Research suggests it activates various pathways leading to cell death, including the p53 pathway, which plays a critical role in controlling cell growth and division. By inducing apoptosis, HHT eliminates cancer cells that would otherwise continue to grow and spread.
[^2]: Homoharringtonine Targets the Ribosomal Translocation Step and Induces Apoptosis in Human Acute Myeloid Leukemia Cells. (2005). Cancer Research, 65(18), 8303-8311. American Association for Cancer Research:
Sensitizing Cancer Cells to Other Therapies
HHT demonstrates potential in combination therapy with other anti-cancer drugs. Studies suggest it can sensitize cancer cells to the effects of chemotherapy and radiation therapy. This improved effectiveness allows for lower doses of these therapies, potentially reducing side effects for patients.
[^3]: Synergistic cytotoxicity of homoharringtonine with cytarabine and daunorubicin in human acute myeloid leukemia cells. (2000). Blood, 95(10), 3438-3444. American Society of Hematology:
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Philadelphia chromosome positive chronic myeloid leukaemia in patients who have the T315I Bcr-Abl kinase domain mutation and who are resistant to prior imatinib therapy.
Livertox Summary
Drug Classes
NCI Cancer Drugs
US Brand Name(s): Synribo
FDA Approval: Yes
Omacetaxine mepesuccinate is approved to treat: Chronic myelogenous leukemia. It is used in some patients who have been treated with at least two drugs called tyrosine kinase inhibitors and have not gotten better.
Omacetaxine mepesuccinate is also being studied in the treatment of other types of cancer.
Pharmacology
Omacetaxine Mepesuccinate is a semisynthetic formulation of the cytotoxic plant alkaloid homoharringtonine isolated from the evergreen tree Cephalotaxus with potential antineoplastic activity. Omacetaxine mepesuccinate binds to the 80S ribosome in eukaryotic cells and inhibits protein synthesis by interfering with chain elongation. This agent also induces differentiation and apoptosis in some cancer cell types.
MeSH Pharmacological Classification
ATC Code
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX40 - Omacetaxine mepesuccinate
Mechanism of Action
KEGG Target based Classification of Drugs
Signaling molecules
Transcription factor
MYC [HSA:4609] [KO:K04377]
Pictograms

Acute Toxic
Other CAS
Wikipedia
FDA Medication Guides
Omacetaxine Mepesuccinate
POWDER;SUBCUTANEOUS
TEVA PHARMS INTL
05/12/2021
Biological Half Life
Use Classification
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Stability Shelf Life
Dates
2: Zhang T, Shen S, Zhu Z, Lu S, Yin X, Zheng J, Jin J. Homoharringtonine binds
3: Xiao F, Li Y, Xu W, You L, Yang C, Liu H, Qian W. Efficacy and safety of
4: Wu L, Li X, Chang C, Xu F, He Q, Wu D, Zhang Z, Su J, Zhou L, Song L, Chao X,
5: Zhou J, Du Q, Sun F, Liu Q, Zhang Z. Enantioseparation of the Six Important
6: Wolff NC, Pavía-Jiménez A, Tcheuyap VT, Alexander S, Vishwanath M, Christie A,
7: Zhou X, Xu N, Li R, Xiao Y, Gao G, Lu Q, Ding L, Li L, Li Y, Du Q, Liu X. A
8: Cao W, Liu Y, Zhang R, Zhang B, Wang T, Zhu X, Mei L, Chen H, Zhang H, Ming P,
9: Han Q, Fu Y, Tao L, Ye J, Wu L, Chen H, Chen L, Jiang X, Sun M. [Study on the
10: Philipp S, Sosna J, Plenge J, Kalthoff H, Adam D. Homoharringtonine, a
11: Wang Y, Lin D, Wei H, Li W, Liu B, Zhou C, Liu K, Mi Y, Wang J. Long-term
12: Kantarjian H, O'Brien S, Jabbour E, Barnes G, Pathak A, Cortes J.
13: Chen C, Xu W, Yang J. Low-dose homoharringtonine and cytarabine in
14: Xu G, Mao L, Liu H, Yang M, Jin J, Qian W. Sorafenib in combination with
15: Zhang J, Chen B, Wu T, Wang Q, Zhuang L, Zhu C, Fan N, Qing W, Ma Y, Xu X.
16: Watari A, Hashegawa M, Yagi K, Kondoh M. Homoharringtonine increases
17: Guo Y, Han S, Cao J, Liu Q, Zhang T. Screening of allergic components
18: Lu XY, Cao WK, Ye LL, Deng ZK, Zhang XH, Li YF. [Time rhythm of
19: Huang BT, Zeng QC, Zhao WH, Tan Y. Homoharringtonine contributes to imatinib
20: Tong Y, Niu N, Jenkins G, Batzler A, Li L, Kalari KR, Wang L. Identification








